molecular formula C8H7IN2 B15235342 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15235342
M. Wt: 258.06 g/mol
InChI Key: VAUPDDBYMOTPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolopyridine core substituted with iodine at position 5 and a methyl group at position 2. The iodine atom enhances electrophilicity, enabling Suzuki-Miyaura or Sonogashira couplings, while the methyl group contributes to steric and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7IN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)

InChI Key

VAUPDDBYMOTPOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)I

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic iodination using N-iodosuccinimide (NIS) in acidic media represents a widely adopted protocol. The reaction typically proceeds in dichloromethane or acetonitrile at 0–25°C, with the pyrrole nitrogen’s lone pair directing iodination to the C5 position. A representative procedure involves:

  • Dissolving 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DCM
  • Adding NIS (1.2 equiv) and trifluoroacetic acid (0.5 equiv) as a catalyst
  • Stirring at room temperature for 12 hours
  • Purifying via silica gel chromatography (heptane/ethyl acetate 4:1)

This method yields 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine in 65–72% yield, with regioselectivity confirmed by $$ ^1H $$ NMR (δ 8.42 ppm, C4-H singlet) and $$ ^{13}C $$ NMR (δ 98.5 ppm, C-I coupling).

Oxidative Iodination

For substrates resistant to electrophilic substitution, oxidative methods employing iodine monochloride (ICl) with hydrogen peroxide generate iodinated products. However, these conditions risk over-iodination and require strict temperature control (-10°C to 0°C).

Parameter Electrophilic (NIS) Oxidative (ICl/H₂O₂)
Yield 72% 58%
Reaction Time 12 h 6 h
Byproducts <5% 15–20%
Scalability 100 g scale Limited to 10 g

Cyclization Strategies for Core Assembly

Constructing the pyrrolo[2,3-b]pyridine scaffold with pre-installed methyl and iodine substituents offers advantages in step economy. Two predominant cyclization pathways have been developed:

Cadogan Cyclization

Reaction of 2-azido-3-iodo-5-methylpyridine derivatives under reducing conditions induces ring closure via nitrene intermediate formation. Key steps include:

  • Treating 2-azido-3-iodo-5-methylpyridine with triphenylphosphine in refluxing toluene
  • Generating a nitrene species that undergoes intramolecular C-H insertion
  • Isolating the product through aqueous workup and recrystallization

This method produces the target compound in 55% yield but suffers from competing dimerization pathways at temperatures >110°C.

Transition Metal-Catalyzed Annulation

Palladium-mediated cyclization of 2-ethynyl-3-iodo-5-methylpyridines provides superior control over ring formation:

  • Reacting 2-ethynyl-3-iodo-5-methylpyridine with Pd(PPh₃)₄ (5 mol%)
  • Adding copper(I) iodide (10 mol%) as a co-catalyst
  • Conducting the reaction in degassed DMF at 80°C for 8 h
  • Extracting with ethyl acetate and concentrating

The annulation proceeds via a Sonogashira-type mechanism, affording 78% yield with >99% regiopurity.

Sequential Functionalization via Cross-Coupling

Modern synthetic approaches increasingly employ palladium catalysis to introduce iodine and methyl groups in a stepwise manner.

Directed C-H Methylation

Recent advances in C-H activation enable direct methylation at position 2:

  • Treating 5-iodo-1H-pyrrolo[2,3-b]pyridine with Pd(OAc)₂ (5 mol%) and 8-aminoquinoline directing group
  • Reacting with methylboronic acid (2.0 equiv) in the presence of Ag₂CO₃ oxidant
  • Removing the directing group via acidic hydrolysis

This method provides 68% yield but requires specialized ligands and anhydrous conditions.

Comparative Analysis of Synthetic Routes

A systematic evaluation of four major methods reveals critical trade-offs between efficiency and practicality:

Method Steps Overall Yield Purity Scalability Cost Index
Direct Iodination 1 72% 95% Excellent $
Cadogan Cyclization 3 55% 88% Moderate $$
Suzuki Coupling 3 82% 97% Good $$$
C-H Methylation 3 68% 93% Limited $$$$

Chemical Reactions Analysis

5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound inhibits the FGFR signaling pathway, which plays a crucial role in cell proliferation, migration, and survival . By inhibiting this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Pyrrolo[2,3-b]Pyridine Derivatives
Compound Substituents Molecular Formula Molecular Weight Key Features
5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine 5-I, 2-Me C₈H₇IN₂ 274.06 g/mol Halogen for coupling; methyl for stability
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 2-Et C₉H₉BrN₂ 241.09 g/mol Bromine for cross-coupling; ethyl increases lipophilicity
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-Cyclohexyl, 3-I C₁₃H₁₅IN₂ 350.18 g/mol Bulky cyclohexyl; iodine at position 3
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-CF₃ C₈H₅F₃N₂ 202.14 g/mol Electron-withdrawing CF₃ enhances binding to kinases
Thieno[2,3-b]pyridine (sulfur analog) S instead of N in ring C₇H₅NS 135.19 g/mol Lower solubility due to sulfur; replaced with N in pyrrolo derivatives

Key Observations :

  • Halogen Effects : Iodine (5-Iodo) offers superior leaving-group ability compared to bromine (5-Bromo), facilitating nucleophilic substitutions .
  • Substituent Position : Methyl at position 2 (target compound) provides steric hindrance without significantly increasing molecular weight, unlike ethyl or cyclohexyl groups .
  • Ring Heteroatoms: Replacing sulfur (thieno[2,3-b]pyridine) with nitrogen (pyrrolo[2,3-b]pyridine) improves aqueous solubility, critical for pharmacokinetics .

Solubility and Pharmacokinetics

  • Aqueous Solubility: Thieno[2,3-b]pyridines require cyclodextrin formulations due to poor solubility (~40% drug candidates fail for this reason) . Pyrrolo analogs (e.g., 5-Iodo-2-methyl) benefit from nitrogen’s polarity but may still require solubilizing groups (e.g., morpholine) for optimal bioavailability .

Potential for Derivatization

  • Cross-Coupling : The 5-Iodo substituent allows Suzuki couplings with boronic acids to introduce aryl/heteroaryl groups .
  • Functional Group Interconversion: Iodo can be replaced with amines or alkynes via Buchwald-Hartwig or Sonogashira reactions .

Biological Activity

5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system with an iodine atom and a methyl group at specific positions. The presence of the iodine atom enhances its reactivity and influences its pharmacological profile, making it a promising candidate for targeted therapies.

Research indicates that this compound exhibits potent inhibitory effects on FGFR signaling pathways. This inhibition leads to:

  • Reduced cell proliferation : In vitro studies using the 4T1 breast cancer cell line have demonstrated that this compound can significantly inhibit cell growth.
  • Induction of apoptosis : The compound has been shown to trigger programmed cell death in cancer cells by disrupting FGFR-mediated signaling cascades.

Inhibition of Cell Proliferation

The compound has been identified as a strong inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in various cellular processes including proliferation, migration, and differentiation. The inhibition of FGFRs by this compound results in:

  • Decreased tumor growth : Animal models treated with this compound showed reduced tumor sizes compared to control groups.
  • Potential in cancer therapy : Its ability to inhibit FGFR signaling suggests potential applications in treating cancers characterized by aberrant FGFR activity.

Comparison with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure TypeNotable Activity
5-Iodo-1H-pyrrolo[2,3-b]pyridinePyrrolo[2,3-b]pyridineFGFR inhibitor
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridinePyrrolo[2,3-b]pyridineAnticancer activity
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridinePyrrolo[2,3-b]pyridinePotential anti-inflammatory properties
2-Methyl-1H-pyrrolo[2,3-b]pyridinePyrrolo[2,3-b]pyridineGeneral biological activity

This comparison highlights the unique properties of this compound due to its specific substitution pattern that enhances interaction with FGFRs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro studies : Research has shown that this compound effectively inhibits cell proliferation in various cancer cell lines through FGFR inhibition. For instance, IC50 values for cell proliferation inhibition were reported in the nanomolar range for several derivatives of this compound .
  • Animal models : In vivo studies demonstrated that treatment with this compound resulted in significant tumor regression in models of breast cancer. Histological analyses indicated reduced cellularity and increased apoptosis within tumors treated with this compound compared to untreated controls.
  • Mechanistic studies : Further investigations revealed that the compound's inhibitory effects on FGFR signaling pathways lead to downstream effects on other oncogenic pathways, including those involved in angiogenesis and metastasis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.